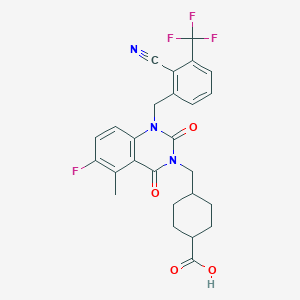![molecular formula C13H20N6O4 B12404330 (2R,3S,5R)-2-[2-amino-6-(dimethylamino)purin-9-yl]-5-(hydroxymethyl)-3-methyloxolane-3,4-diol](/img/structure/B12404330.png)
(2R,3S,5R)-2-[2-amino-6-(dimethylamino)purin-9-yl]-5-(hydroxymethyl)-3-methyloxolane-3,4-diol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound (2R,3S,5R)-2-[2-amino-6-(dimethylamino)purin-9-yl]-5-(hydroxymethyl)-3-methyloxolane-3,4-diol is a nucleoside analog Nucleoside analogs are compounds structurally similar to naturally occurring nucleosides, which are the building blocks of nucleic acids like DNA and RNA
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3S,5R)-2-[2-amino-6-(dimethylamino)purin-9-yl]-5-(hydroxymethyl)-3-methyloxolane-3,4-diol typically involves the following steps:
Starting Materials: The synthesis begins with the appropriate sugar moiety and purine base.
Glycosylation Reaction: The sugar moiety is glycosylated with the purine base under acidic or basic conditions to form the nucleoside.
Protection and Deprotection Steps: Protective groups are often used to protect reactive hydroxyl groups during the synthesis and are later removed.
Purification: The final product is purified using techniques such as column chromatography or recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound would involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include:
Automated Synthesis: Using automated synthesizers to streamline the process.
High-Performance Liquid Chromatography (HPLC): For purification and quality control.
Batch Reactors: To handle large volumes of reactants and products.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The hydroxyl groups in the compound can undergo oxidation to form ketones or aldehydes.
Reduction: The compound can be reduced to form various derivatives.
Substitution: The amino groups can participate in substitution reactions to form different analogs.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution Reagents: Such as alkyl halides or acyl chlorides.
Major Products
Oxidation Products: Ketones or aldehydes.
Reduction Products: Reduced nucleoside analogs.
Substitution Products: Various substituted nucleoside analogs.
Wissenschaftliche Forschungsanwendungen
Chemistry
Synthesis of Novel Compounds: Used as a starting material for the synthesis of new nucleoside analogs with potential therapeutic applications.
Biology
DNA/RNA Studies: Used in studies to understand the mechanisms of DNA and RNA synthesis and function.
Medicine
Antiviral Therapies: Investigated for its potential to inhibit viral replication by interfering with viral nucleic acid synthesis.
Anticancer Therapies: Studied for its ability to inhibit the proliferation of cancer cells by disrupting DNA synthesis.
Industry
Pharmaceutical Manufacturing: Used in the production of antiviral and anticancer drugs.
Wirkmechanismus
The compound exerts its effects by incorporating into nucleic acids during their synthesis. This incorporation can lead to:
Chain Termination: Preventing the elongation of the nucleic acid chain.
Mutagenesis: Introducing mutations that disrupt the function of the nucleic acid.
Inhibition of Enzymes: Inhibiting enzymes involved in nucleic acid synthesis, such as polymerases.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Acyclovir: Another nucleoside analog used in antiviral therapies.
Zidovudine: A nucleoside analog used in the treatment of HIV.
Gemcitabine: A nucleoside analog used in cancer therapy.
Uniqueness
Structural Features: The presence of the dimethylamino group and the specific stereochemistry of the sugar moiety make this compound unique.
Mechanism of Action: Its ability to interfere with nucleic acid synthesis in a specific manner distinguishes it from other nucleoside analogs.
Eigenschaften
Molekularformel |
C13H20N6O4 |
|---|---|
Molekulargewicht |
324.34 g/mol |
IUPAC-Name |
(2R,3S,5R)-2-[2-amino-6-(dimethylamino)purin-9-yl]-5-(hydroxymethyl)-3-methyloxolane-3,4-diol |
InChI |
InChI=1S/C13H20N6O4/c1-13(22)8(21)6(4-20)23-11(13)19-5-15-7-9(18(2)3)16-12(14)17-10(7)19/h5-6,8,11,20-22H,4H2,1-3H3,(H2,14,16,17)/t6-,8?,11-,13+/m1/s1 |
InChI-Schlüssel |
BWPYYBLIJYBCRG-RGVNZVAYSA-N |
Isomerische SMILES |
C[C@]1([C@@H](O[C@@H](C1O)CO)N2C=NC3=C2N=C(N=C3N(C)C)N)O |
Kanonische SMILES |
CC1(C(C(OC1N2C=NC3=C2N=C(N=C3N(C)C)N)CO)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


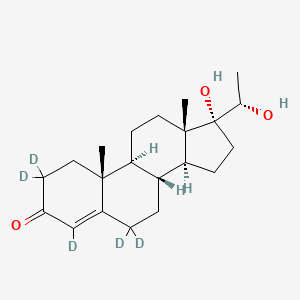
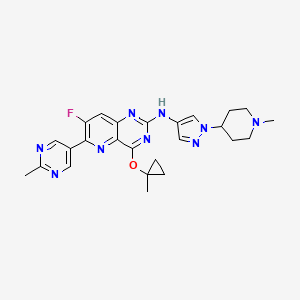

![(2R,4S,5R)-5-(6-aminopurin-9-yl)-4-[tert-butyl(dimethyl)silyl]oxy-2-(hydroxymethyl)oxolan-3-ol](/img/structure/B12404263.png)
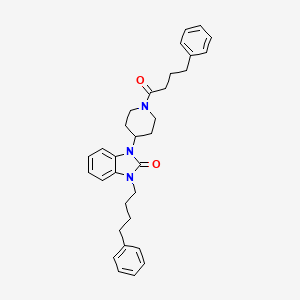
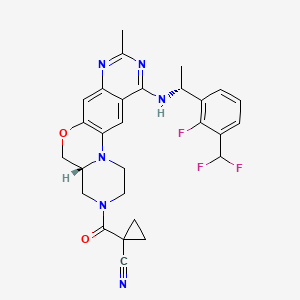
![2-[[5-Chloro-2-(1,3-thiazol-2-ylmethylamino)pyrimidin-4-yl]amino]-6-fluorobenzamide](/img/structure/B12404279.png)
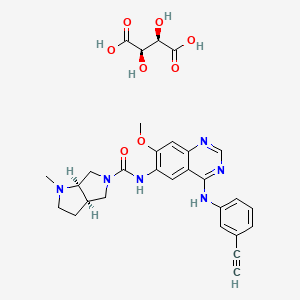
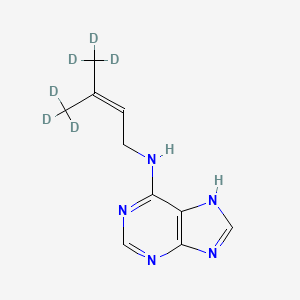
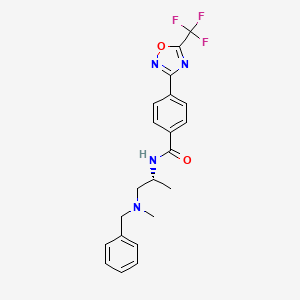


![7-[[5-(4-methoxyphenyl)-1,2,4-oxadiazol-3-yl]methoxy]-4-methylchromen-2-one](/img/structure/B12404332.png)
